3,3-Difluoro-2,2-dimethylpropanamide

Lipophilicity Drug-likeness Physicochemical property optimization

3,3-Difluoro-2,2-dimethylpropanamide is the only fluorinated propanamide building block that delivers the gem-difluoro pharmacophoric pattern critical for RIPK1 inhibitors like oditrasertib. SAR data shows replacement with non-fluorinated 2,2-dimethylbutanoyl results in a 5.5-fold potency loss (IC50 100 nM → 550 nM). Mono-fluoro and trifluoro analogs are not interchangeable. With MW 137.13, LogP 0.76, and 2 rotatable bonds, it meets Rule-of-Three fragment criteria for 19F NMR monitoring. Available at ≥98% purity in 1 g, 5 g, and 10 g sizes. Ideal for medicinal chemistry and fragment-based screening. Order from a trusted source with documented use in patent-protected compositions.

Molecular Formula C5H9F2NO
Molecular Weight 137.13
CAS No. 1874105-61-9
Cat. No. B2506607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-2,2-dimethylpropanamide
CAS1874105-61-9
Molecular FormulaC5H9F2NO
Molecular Weight137.13
Structural Identifiers
SMILESCC(C)(C(F)F)C(=O)N
InChIInChI=1S/C5H9F2NO/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H2,8,9)
InChIKeyXGNWHXXEMGVJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-2,2-dimethylpropanamide (CAS 1874105-61-9) – Compound Profile and Procurement-Relevant Properties


3,3-Difluoro-2,2-dimethylpropanamide (CAS 1874105-61-9) is a fluorinated aliphatic primary amide with the molecular formula C₅H₉F₂NO and a molecular weight of 137.13 g·mol⁻¹ . The compound features a gem‑difluoromethyl group (–CHF₂) at the C3 position and two methyl groups at the C2 position of the propanamide backbone. It is commercially available at a certified purity of ≥98% . The compound serves as a critical synthetic intermediate in the preparation of receptor‑interacting serine/threonine‑protein kinase 1 (RIPK1) inhibitors, most notably oditrasertib (DNL‑788/SAR443820), a clinical‑stage CNS‑penetrant RIPK1 inhibitor under development by Denali Therapeutics and Sanofi [1].

Why In‑Class Fluorinated Propanamides Cannot Substitute for 3,3‑Difluoro-2,2‑dimethylpropanamide


Fluorinated propanamide building blocks such as 3‑fluoro‑2,2‑dimethylpropanamide (CAS 1260504‑97‑9), pivalamide (CAS 754‑10‑9), and 3,3,3‑trifluoro‑2,2‑dimethylpropanamide (CAS 1260504‑78‑6) are not interchangeable with 3,3‑difluoro‑2,2‑dimethylpropanamide in medicinal chemistry applications. The gem‑difluoro substitution pattern at C3 produces a distinct combination of lipophilicity (LogP ≈ 0.76) and hydrogen‑bonding capacity that is absent in both the mono‑fluoro (XLogP 0.3) and non‑fluorinated (LogP ≈ 0.52) [1] analogs. Direct evidence from the RIPK1 inhibitor patent series US11203600 demonstrates that replacement of the 3,3‑difluoro‑2,2‑dimethylpropanoyl motif with a non‑fluorinated 2,2‑dimethylbutanoyl group results in a 5.5‑fold loss of enzymatic inhibitory potency (IC₅₀ 100 nM → 550 nM) when measured in the identical assay system [2]. This quantitative structure‑activity relationship (SAR) confirms that the gem‑difluoro moiety is not a generic fluorination but a pharmacophoric determinant essential for target engagement.

Quantitative Differentiation Evidence for 3,3‑Difluoro-2,2‑dimethylpropanamide Versus Analog Comparators


Lipophilicity Tuning: Intermediate LogP Enables Balanced Physicochemical Profile

3,3‑Difluoro‑2,2‑dimethylpropanamide exhibits a computed LogP of 0.763 , positioning it between the less lipophilic mono‑fluoro analog (XLogP 0.3) and the more lipophilic trifluoro analog (XLogP3‑AA ≈ 1.6 for the corresponding pyrido‑oxazepine derivative) [1]. The non‑fluorinated parent pivalamide has a LogP of approximately 0.52 [2]. This intermediate lipophilicity is achieved while retaining the same topological polar surface area (TPSA 43.09 Ų) and hydrogen‑bond donor/acceptor count (1 HBD, 1 HBA) across the non‑fluorinated, mono‑fluoro, and difluoro series.

Lipophilicity Drug-likeness Physicochemical property optimization

RIPK1 Inhibitory Potency: 5.5‑Fold Advantage of the 3,3‑Difluoro Motif Over Non‑Fluorinated Analog

In the identical RIPK1 enzymatic assay platform described in US patent US11203600, the 3,3‑difluoro‑2,2‑dimethylpropanoyl‑containing compound oditrasertib (BDBM529953, Example 29) demonstrated an IC₅₀ of 100 nM against human RIPK1 [1]. The closest non‑fluorinated comparator, 4‑(2,2‑dimethylbutanoyl)‑3,5‑dihydro‑2H‑pyrido[3,4‑f][1,4]oxazepine‑9‑carbonitrile (BDBM529978, Example 207), yielded an IC₅₀ of 550 nM in the same assay [2]. This represents a 5.5‑fold improvement in potency attributable specifically to the gem‑difluoro substitution. Both compounds share the same pyrido‑oxazepine‑9‑carbonitrile core scaffold, isolating the acyl group as the sole variable.

Kinase inhibition RIPK1 Structure-activity relationship Drug discovery

Molecular Weight Efficiency: Optimal Balance Between Fluorine Content and Fragment Size

3,3‑Difluoro‑2,2‑dimethylpropanamide (MW 137.13 g·mol⁻¹) provides an intermediate molecular weight within the fluorinated propanamide series. The mono‑fluoro analog is lighter (MW 119.14 g·mol⁻¹) , while the trifluoro analog is heavier (MW 155.12 g·mol⁻¹) . The regioisomeric 2,2‑difluoro‑N,N‑dimethylpropanamide (CAS 1695670‑09‑7) shares the identical molecular formula and mass but differs in fluorine placement and amide N‑substitution, fundamentally altering its reactivity as a building block . The target compound retains a primary amide (–CONH₂), enabling direct incorporation into amide coupling reactions without additional deprotection steps, unlike the N,N‑dimethyl tertiary amide regioisomer.

Fragment-based drug design Lead-likeness Molecular weight optimization

Patent‑Documented Provenance: Validated as a Key Intermediate in Clinical‑Stage RIPK1 Inhibitor Synthesis

3,3‑Difluoro‑2,2‑dimethylpropanamide is explicitly claimed and exemplified as a synthetic intermediate in multiple international patent families covering RIPK1 inhibitors [1][2]. The Denali Therapeutics patent US11203600 (and its PCT counterpart WO2024025817A1) describes the coupling of 3,3‑difluoro‑2,2‑dimethylpropanoyl chloride (derived from the parent amide) with heterocyclic amine scaffolds to produce compounds with IC₅₀ values ≤100 nM against RIPK1 [3]. Oditrasertib (SAR443820/DNL‑788), which incorporates this exact building block, has advanced to Phase 2 clinical trials for amyotrophic lateral sclerosis (ALS) and multiple sclerosis . In contrast, analogs bearing non‑fluorinated or mono‑fluorinated acyl groups are not represented in the clinical candidate, underscoring the selection of the 3,3‑difluoro motif during lead optimization.

Patent provenance Clinical candidate RIPK1 inhibitor Synthetic intermediate

Procurement‑Relevant Application Scenarios for 3,3‑Difluoro-2,2‑dimethylpropanamide


Synthesis of Clinical‑Stage RIPK1 Inhibitors (Oditrasertib and Structural Analogs)

The primary documented application of 3,3‑difluoro‑2,2‑dimethylpropanamide is as a synthetic intermediate in the preparation of oditrasertib (DNL‑788/SAR443820), a brain‑penetrant RIPK1 inhibitor in Phase 2 clinical development for amyotrophic lateral sclerosis and multiple sclerosis . The amide is converted to 3,3‑difluoro‑2,2‑dimethylpropanoyl chloride and coupled to the pyrido[3,4‑f][1,4]oxazepine‑9‑carbonitrile core. The 5.5‑fold potency advantage of the 3,3‑difluoro motif over the non‑fluorinated 2,2‑dimethylbutanoyl analog (IC₅₀ 100 nM vs. 550 nM) [1] makes this building block essential for maintaining target engagement in this chemotype. Research groups pursuing RIPK1‑targeted therapeutics or generating tool compounds for necroptosis pathway studies should prioritize this specific building block over generic fluorinated propanamides.

Fluorinated Fragment Library Construction for Structure‑Based Drug Design

With a molecular weight of 137.13 g·mol⁻¹, 2 rotatable bonds, and a balanced LogP of 0.763 , 3,3‑difluoro‑2,2‑dimethylpropanamide meets the Rule‑of‑Three criteria for fragment‑based drug discovery (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its primary amide functionality permits direct incorporation into diverse chemotypes via amide coupling, while the gem‑difluoro group serves as a metabolically stable isostere that can probe fluorine‑specific binding interactions. The intermediate lipophilicity (ΔLogP = +0.24 vs. non‑fluorinated pivalamide) provides a measurable fluorine effect on physicochemical properties without pushing the fragment into excessively lipophilic space, making it a valuable member of any fluorinated fragment screening collection.

SAR Exploration of Fluorine Substitution Effects in Bioactive Amide Series

The systematic comparison of LogP values across the non‑fluorinated (LogP 0.52) [2], mono‑fluoro (XLogP 0.3) , and difluoro (LogP 0.76) propanamide series provides medicinal chemists with a quantifiable gradient of fluorine‑mediated lipophilicity modulation. This enables rational, data‑driven selection of the appropriate fluorination level during lead optimization. The 3,3‑difluoro‑2,2‑dimethylpropanamide offers the specific advantage of providing two fluorine atoms for potential orthogonal ¹⁹F NMR monitoring of metabolic fate or protein‑ligand interactions, a capability absent in the mono‑fluoro analog and functionally distinct from the trifluoro variant, which introduces a metabolically labile –CF₃ group with different electronic properties.

Procurement for GMP‑Adjacent Medicinal Chemistry Campaigns Requiring High‑Purity Building Blocks

The compound is commercially available at ≥98% purity from established Chinese research chemical suppliers such as Leyan (Product No. 1943186) , with multiple packaging sizes (1 g, 5 g, 10 g). For laboratories scaling up from milligram‑scale SAR exploration to multi‑gram intermediate synthesis, this purity specification reduces the risk of impurity‑driven side reactions during amide coupling steps. The documented use of this exact building block in patent‑protected pharmaceutical compositions supports its traceability and reduces the supply‑chain diligence burden for organizations requiring documented provenance of key synthetic intermediates.

Quote Request

Request a Quote for 3,3-Difluoro-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.